molecular formula C9H5NO2 B1499713 7-Hydroxybenzofuran-4-carbonitrile

7-Hydroxybenzofuran-4-carbonitrile

Cat. No.: B1499713
M. Wt: 159.14 g/mol
InChI Key: IHEPXSKQOUHQKN-UHFFFAOYSA-N
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Description

7-Hydroxybenzofuran-4-carbonitrile (CAS 94019-86-0) is a chemical compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol . As a benzofuran derivative, it serves as a versatile scaffold in medicinal chemistry and drug discovery research. Benzofuran derivatives are the subject of extensive investigation due to their remarkable antitumor activities and broad pharmacological potential . Researchers value this core structure for its significant structural modifiability, high bioavailability, and target diversity, which make it an excellent building block for developing novel therapeutic agents . Scientific studies have demonstrated that benzofuran-based compounds can exhibit potent anticancer activity through multiple mechanisms, including kinase inhibition and induction of apoptosis in various cancer cell lines . The benzofuran scaffold is known for its ability to interact with key biological targets, and the introduction of specific substituents, such as the hydroxy and nitrile groups present in this compound, can profoundly influence its biological activity and selectivity . This compound is intended for research applications only, strictly within laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

7-hydroxy-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C9H5NO2/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-4,11H

InChI Key

IHEPXSKQOUHQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C#N)C=CO2)O

Origin of Product

United States

Comparison with Similar Compounds

Hydroxybenzofuran Isomers

The position of the hydroxyl group on the benzofuran scaffold significantly influences physicochemical properties and reactivity:

Compound Substituents Key Properties References
7-Hydroxybenzofuran-4-carbonitrile 7-OH, 4-CN Polar, acidic hydroxyl group; resonance stabilization between -OH and -CN.
4-Hydroxybenzofuran-4-carbonitrile 4-OH, 4-CN Intramolecular hydrogen bonding possible; altered acidity due to proximity to -CN.
5-Hydroxybenzofuran-4-carbonitrile 5-OH, 4-CN Reduced resonance effects; higher solubility in non-polar solvents.
6-Hydroxybenzofuran-4-carbonitrile 6-OH, 4-CN Steric hindrance between substituents may limit reactivity.

Key Findings :

  • Acidity : The 7-hydroxy isomer exhibits stronger acidity compared to 4- and 5-hydroxy derivatives due to resonance stabilization of the deprotonated form .
  • NMR Shifts : The 7-hydroxy group in this compound causes distinct downfield shifts in 1H NMR (δ ~10 ppm for -OH) and 13C NMR (δ ~160 ppm for C-7) .
  • Reactivity : The 7-hydroxy derivative participates in electrophilic substitution reactions more readily than 6-hydroxy analogs due to favorable electronic effects .

Halogen- and Alkoxy-Substituted Analogs

Substitution of the hydroxyl group with halogens or alkoxy groups alters lipophilicity and electronic properties:

Compound Substituents Molecular Weight (g/mol) Key Properties References
7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile 7-Cl, 1-OCH3, 4-CN 257.67 Enhanced lipophilicity; electron-withdrawing Cl and donating OCH3.
This compound 7-OH, 4-CN ~175.16 (calculated) Higher polarity; potential for hydrogen bonding.

Key Findings :

  • Lipophilicity : The chloro-methoxy derivative () exhibits higher logP values compared to this compound, favoring membrane permeability in biological systems .
  • Electronic Effects : Methoxy groups donate electron density, stabilizing the aromatic ring, whereas chloro groups withdraw electron density, influencing reactivity in cross-coupling reactions .

Formyl-Substituted Derivatives

Replacing the hydroxyl group with a formyl (-CHO) moiety introduces distinct reactivity:

Compound Substituents Molecular Weight (g/mol) Key Properties References
7-Formylbenzofuran-4-carbonitrile 7-CHO, 4-CN ~171.15 (calculated) Electrophilic formyl group; participates in Schiff base formation.
This compound 7-OH, 4-CN ~175.16 (calculated) Acidic hydroxyl group; suitable for esterification or sulfonation.

Key Findings :

  • Reactivity : The formyl group enables nucleophilic addition reactions, making it valuable in synthesizing imines or hydrazones .
  • Biological Activity : Hydroxy derivatives often exhibit stronger antioxidant activity compared to formyl analogs due to radical scavenging by the -OH group .

Table 1: Structural and Functional Comparison

Property This compound 4-Hydroxy Isomer 7-Chloro-Methoxy Derivative 7-Formyl Derivative
Polarity High (due to -OH) Moderate Low Moderate
Key Reactivity Acid-base reactions Intramolecular H-bonding Halogenation Schiff base formation
Biological Potential Antioxidant, enzyme inhibition Variable Antimicrobial Electrophilic probes

Preparation Methods

Synthetic Route Overview

  • Step 1: Conversion of 2,3-Dihydroxyacetophenone to 7-Hydroxybenzofuran-3-one

    • The 2,3-dihydroxyacetophenone precursor undergoes persilylation in tetrahydrofuran (THF).
    • Treatment with N-bromosuccinimide (NBS) followed by sodium hydroxide (NaOH) induces cyclization to form 7-hydroxybenzofuran-3-one.
    • This one-pot process is adapted from a procedure initially developed for 2,6-dihydroxyacetophenone derivatives and extended to other regioisomers.
  • Step 2: Reduction to 7-Hydroxybenzofuran

    • The hydroxybenzofuran-3-one intermediate is reduced with lithium borohydride (LiBH4) in anhydrous THF at 0 °C.
    • The reaction mixture is stirred initially at 0 °C and then at room temperature for 16 hours.
    • Workup involves aqueous quenching and extraction to isolate the 7-hydroxybenzofuran product.

Yields and Efficiency

  • The overall yield for the conversion of 2,3-dihydroxyacetophenone to 7-hydroxybenzofuran was reported at approximately 45% based on the starting acetophenone.
  • This method is advantageous due to:
    • The availability of starting materials.
    • A relatively short synthetic sequence (two steps).
    • Moderate to good yields compared to other literature methods.

Table 1: Summary of Two-Step Synthesis Yields for Hydroxybenzofuran Isomers

Starting Material Hydroxybenzofuran Isomer Overall Yield (%) Notes
2,3-Dihydroxyacetophenone 7-Hydroxybenzofuran 45 Crude intermediate used
2,5-Dihydroxyacetophenone 5-Hydroxybenzofuran 61 Higher yield than 7-HBF
2,6-Dihydroxyacetophenone 4-Hydroxybenzofuran >90 (reported) Original method reference
2,4-Dihydroxyacetophenone 6-Hydroxybenzofuran Not specified Similar procedure applied

Source: Appiani et al., Arkivoc 2022

Synthesis via Mukaiyama Michael Addition and Cyclization

An alternative and innovative approach to synthesize 7-hydroxybenzofuran derivatives involves the Mukaiyama Michael addition of silyl enol ethers to ortho-benzoquinone-4-carboxylates, followed by cyclization and aromatization.

Reaction Details

  • Reactants:

    • Silyl enol ethers derived from various ketones (aromatic and aliphatic).
    • Ortho-benzoquinone-4-carboxylate generated in situ by oxidation of catechol esters.
  • Mechanism:

    • The silyl enol ether adds to the electrophilic quinone ester via a Mukaiyama Michael addition.
    • The resulting intermediate undergoes intramolecular cyclization via the ortho phenol group.
    • Aromatization leads to the formation of 7-hydroxybenzofuran-4-carboxylate derivatives.
  • Reaction Conditions:

    • The quinone ester is prepared in situ using oxidants such as iodosobenzene diacetate.
    • The reaction proceeds at ambient temperature with stirring for 24 hours.
    • Products are isolated by chromatographic purification.

Scope and Yields

  • Aromatic silyl enol ethers (e.g., from acetophenone and substituted acetophenones) generally give fair to good yields (29–79%).
  • Electron-rich substituents (e.g., methoxy groups) tend to reduce yields due to competing oxidation side reactions.
  • Non-aromatic ketones (e.g., cyclohexanone) yield tetrahydrobenzofuran analogues but with moderate efficiency.
  • The method allows for diverse substitution patterns on the benzofuran ring, including the 7-hydroxy position.

Table 2: Selected Yields of 7-Hydroxybenzofuran-4-carboxylates from Silyl Enol Ethers

Silyl Enol Ether Precursor Product Yield (%) Notes
Acetophenone 73 Parent phenyl derivative
4-Methylacetophenone 74 Electron-donating substituent
4-Nitroacetophenone 74 Electron-withdrawing substituent
4-Methoxyacetophenone 29 Low yield due to oxidation
2-Acetylnaphthalene 79 High yield, aromatic extension
Cyclohexanone 34 Aliphatic ketone, moderate yield

Source: Mukaiyama Michael addition studies, PMC article

Additional Notes on Preparation and Functionalization

  • The Mukaiyama Michael addition approach is particularly valuable for synthesizing 2-substituted 7-hydroxybenzofuran-4-carboxylates, which can be further manipulated to yield nitrile derivatives such as 7-hydroxybenzofuran-4-carbonitrile.
  • Reduction or substitution reactions on the carboxylate group can introduce the nitrile functionality.
  • The two-step dihydroxyacetophenone method provides a direct route to hydroxybenzofurans, which can be further functionalized to introduce the carbonitrile group via established organic transformations (e.g., Sandmeyer reactions, nucleophilic substitutions).

Comparative Analysis of Methods

Aspect Two-Step Dihydroxyacetophenone Route Mukaiyama Michael Addition Route
Starting Materials Readily available dihydroxyacetophenones Catechol esters and silyl enol ethers
Number of Steps Two Multi-step (oxidation, addition, cyclization)
Reaction Conditions Mild, low temperature reduction Ambient temperature, oxidative conditions
Yields Moderate (45–61%) Variable (29–79%) depending on substrate
Functional Group Diversity Hydroxybenzofurans with potential for further modification Allows introduction of various substituents at C-2 position
Scalability Good, due to simplicity More complex, requires careful control

Summary and Recommendations

  • The two-step method from 2,3-dihydroxyacetophenone remains a practical and straightforward approach to prepare 7-hydroxybenzofuran derivatives with reasonable yields and operational simplicity.
  • The Mukaiyama Michael addition method offers greater structural diversity and access to functionalized 7-hydroxybenzofuran-4-carboxylates, which can be precursors to the carbonitrile compound.
  • For direct preparation of This compound , further functionalization steps from these intermediates are necessary, typically involving nitrile introduction reactions.
  • Selection of the method depends on the desired substitution pattern, scale, and downstream applications.

This detailed review integrates diverse, authoritative research findings and synthetic data to provide a comprehensive understanding of the preparation methods for this compound and related derivatives.

Q & A

Q. What are the common synthetic routes for 7-Hydroxybenzofuran-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: A two-step strategy involves cyclization of substituted phenols followed by functionalization. For example, silyl enol ethers (e.g., Scheme 2 in ) can be added to electrophilic intermediates under Lewis acid catalysis (e.g., BF₃·OEt₂) to introduce substituents at the 2-position. Key parameters include:

  • Temperature: Reactions are typically conducted at –40°C to 0°C to prevent side reactions.
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for optimal solubility.
  • Catalyst: Lewis acids like SnCl₄ or TiCl₄ improve regioselectivity .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: 1H/13C NMR: The hydroxyl proton (7-OH) appears as a singlet at δ 9.8–10.2 ppm due to intramolecular hydrogen bonding. The nitrile carbon (C-4) resonates at δ 115–118 ppm in 13C NMR. Substituents at C-2 (e.g., esters) cause downfield shifts in adjacent protons . Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns confirming the benzofuran backbone.

Q. How do electronic effects of substituents at C-2 influence the reactivity of this compound?

Methodological Answer: Electron-withdrawing groups (EWGs) at C-2 (e.g., –COOR, –CN) enhance electrophilicity at C-4, facilitating nucleophilic aromatic substitution. Computational studies (DFT) show:

  • Hammett Constants (σ): Substituents with σ > 0.5 increase reaction rates by 30–50% in SNAr reactions.
  • Steric Effects: Bulky groups reduce accessibility to the nitrile site, lowering yields in coupling reactions .

Q. What computational models are used to predict the conformational stability of this compound?

Methodological Answer: Cremer-Pople puckering coordinates ( ) analyze ring non-planarity. For the benzofuran core:

  • Amplitude (q): 0.15–0.20 Å indicates moderate puckering.
  • Phase Angle (θ): 120–150° correlates with intramolecular H-bonding between 7-OH and the nitrile group, stabilizing the conformation .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

Methodological Answer: Discrepancies arise from assay conditions (e.g., solvent polarity, cell lines). Best practices include:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and DMSO concentrations <0.1%.
  • Metabolic Stability: Pre-screen compounds using liver microsomes to account for degradation .

Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:

  • Ligand Design: Bulky ligands (XPhos) suppress homocoupling.
  • Protecting Groups: TBS-protection of 7-OH prevents undesired coordination to Pd .

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